7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester
CAS No.: 948290-76-4
Cat. No.: VC15946457
Molecular Formula: C13H12FNO2
Molecular Weight: 233.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 948290-76-4 |
|---|---|
| Molecular Formula | C13H12FNO2 |
| Molecular Weight | 233.24 g/mol |
| IUPAC Name | ethyl 7-fluoro-2-methylquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C13H12FNO2/c1-3-17-13(16)11-6-9-4-5-10(14)7-12(9)15-8(11)2/h4-7H,3H2,1-2H3 |
| Standard InChI Key | WZHYAYYENAGSMB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)F)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises a quinoline ring substituted with a fluorine atom at the 7-position, a methyl group at the 2-position, and an ethyl ester moiety at the 3-carboxylic acid position. This configuration confers distinct electronic and steric properties, influencing its reactivity and interactions in biological systems. The IUPAC name, ethyl 7-fluoro-2-methylquinoline-3-carboxylate, reflects these substituents .
Physicochemical Characteristics
Key physical properties include a predicted boiling point of and a density of . The pKa value of suggests moderate acidity, likely attributable to the carboxylic acid ester group . These properties are critical for solubility and formulation in experimental settings.
Table 1: Physicochemical Properties of 7-Fluoro-2-methylquinoline-3-carboxylic Acid Ethyl Ester
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 7-fluoro-2-methylquinoline-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. While detailed protocols are proprietary, general approaches include:
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Cyclization: Formation of the quinoline ring via Friedländer or Pfitzinger reactions using fluorinated precursors.
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Esterification: Introduction of the ethyl ester group through acid-catalyzed reactions with ethanol.
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Purification: Chromatographic techniques to isolate the target compound from byproducts.
Efficiency varies depending on the starting materials and reaction conditions, with yields often optimized for small-scale research purposes.
Industrial Production
Global suppliers such as Shanghai Amico Chemicals Co. LTD and American Custom Chemicals Corporation offer the compound in milligram quantities, reflecting its niche application. For example, a 5 mg sample is priced at $505.35, indicating high production costs and limited scalability .
| Supplier | Packaging | Price | Purity | Updated |
|---|---|---|---|---|
| American Custom Chemicals Corp. | 5 mg | $505.35 | 95.00% | 2021-12-16 |
| Santa Cruz Biotechnology | 250 mg | $130.00 | N/A | 2025-01-01 |
| Calpac Lab | 250 mg | N/A | N/A | 2025-04-10 |
Applications in Research
Bioactive Molecule Development
The compound’s quinoline scaffold is structurally analogous to fluoroquinolone antibiotics, though its ethyl ester group may alter bioavailability and target binding. Studies suggest its utility in:
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Antimicrobial Screening: Modulating bacterial DNA gyrase or topoisomerase IV activity.
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Oncology Research: Investigating kinase inhibition or apoptosis pathways due to the fluorine atom’s electronegativity .
Comparative Pharmacodynamics
Challenges and Future Directions
Mechanistic Elucidation
Current gaps include:
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Target Identification: Specific enzymes or receptors interacting with the compound.
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Metabolic Stability: Degradation pathways in biological systems.
Synthetic Optimization
Improving yield and scalability through catalyst design or flow chemistry could enhance accessibility for preclinical studies.
Toxicity Profiling
While structural analogs like fluoroquinolones are associated with tendonitis and neurotoxicity, this derivative’s safety requires empirical validation.
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